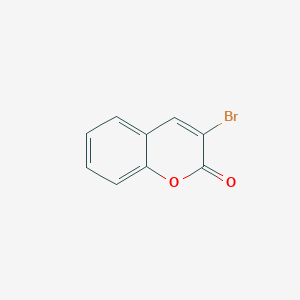![molecular formula C17H22N6O2 B148530 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide CAS No. 125880-79-7](/img/structure/B148530.png)
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential benefits in various scientific research applications. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to enhance endurance performance, improve lipid metabolism, and reduce inflammation.
Mécanisme D'action
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to the upregulation of genes involved in fatty acid metabolism, mitochondrial biogenesis, and antioxidant defense. It also leads to the downregulation of genes involved in inflammation and lipid synthesis.
Effets Biochimiques Et Physiologiques
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid metabolism, mitochondrial biogenesis, and antioxidant defense. It also reduces the expression of genes involved in inflammation and lipid synthesis. These effects lead to improved endurance performance, lipid metabolism, and reduced inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide for lab experiments is its ability to enhance endurance performance and improve lipid metabolism. This makes it a useful tool for studying the molecular mechanisms underlying these processes. However, one of the limitations of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide. One area of interest is its potential for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide and to identify potential side effects and safety concerns.
Méthodes De Synthèse
The synthesis of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide involves several complex steps, including the coupling of 4-(2-(4-(trifluoromethyl)phenylamino)pyrimidin-5-yl)benzoic acid with 3-(2-amino-4-carbamimidoylphenoxy)propylamine, followed by the addition of 3-aminobenzamidine. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been extensively studied for its potential benefits in various scientific research applications. It has been shown to enhance endurance performance by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis. It has also been shown to improve lipid metabolism by increasing high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol levels. Additionally, 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
125880-79-7 |
|---|---|
Nom du produit |
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide |
Formule moléculaire |
C17H22N6O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7,18-19H2,(H3,20,21)(H3,22,23) |
Clé InChI |
NYLBUISIAAYGKT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N |
Autres numéros CAS |
125880-79-7 |
Synonymes |
3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



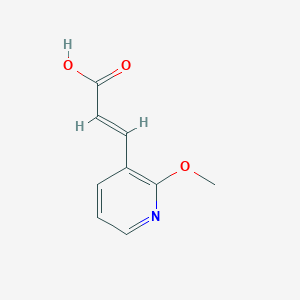
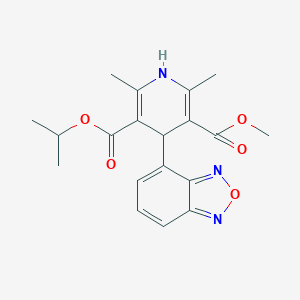
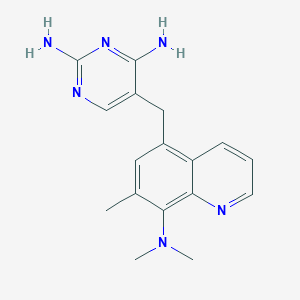
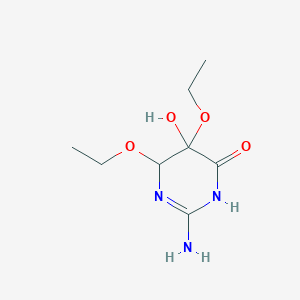
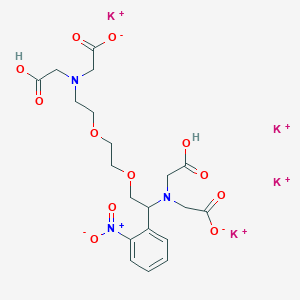
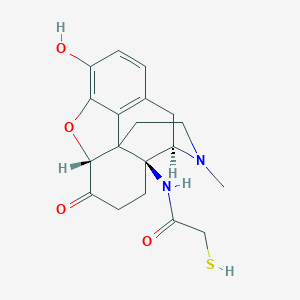
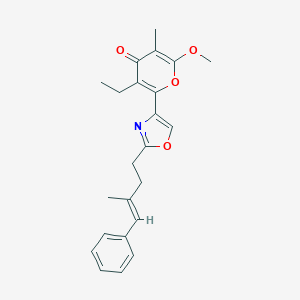
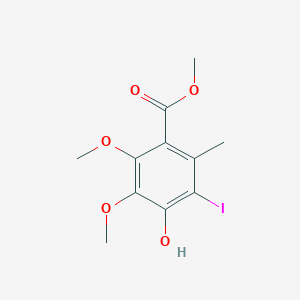
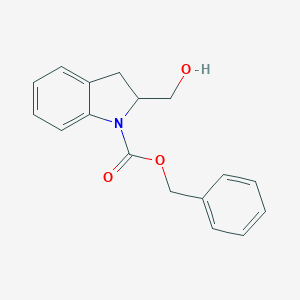
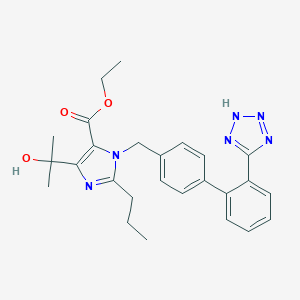
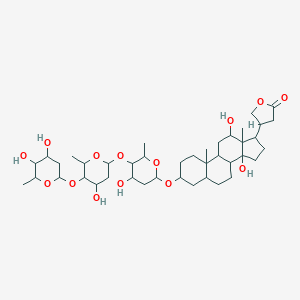
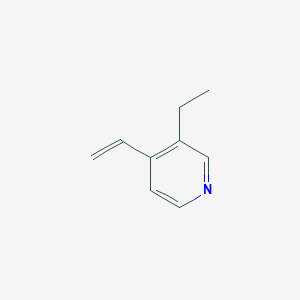
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
